3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique molecular structure. It is characterized by the presence of a cyclobutane ring, a piperidine ring, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group is introduced via an acylation reaction using acryloyl chloride.
Cyclobutane Ring Formation: The cyclobutane ring is formed through a cycloaddition reaction.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using suitable reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The prop-2-enoyl group can be reduced to form a saturated alkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the prop-2-enoyl group can produce a saturated alkyl derivative .
Scientific Research Applications
3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid: Unique due to its specific combination of functional groups and rings.
3-Hydroxy-3-(1-acryloylpiperidin-4-yl)cyclobutane-1-carboxylic acid: Similar but with slight variations in the acyl group.
3-Hydroxy-3-(1-butenoylpiperidin-4-yl)cyclobutane-1-carboxylic acid: Similar but with a different alkyl chain length.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-3-(1-prop-2-enoylpiperidin-4-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-11(15)14-5-3-10(4-6-14)13(18)7-9(8-13)12(16)17/h2,9-10,18H,1,3-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCRDOMBXHGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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